molecular formula C14H15N3O4 B5803424 4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}benzoic acid

4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}benzoic acid

カタログ番号 B5803424
分子量: 289.29 g/mol
InChIキー: QLPRFLJFEZHJGQ-OQLLNIDSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}benzoic acid, also known as OPC-41061, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is known to be a potent inhibitor of the enzyme squalene synthase, which is a key enzyme in the cholesterol biosynthesis pathway.

作用機序

4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}benzoic acid is a potent inhibitor of squalene synthase, which is a key enzyme in the cholesterol biosynthesis pathway. Squalene synthase catalyzes the conversion of farnesyl pyrophosphate to squalene, which is a precursor to cholesterol. By inhibiting squalene synthase, this compound reduces the production of cholesterol and other downstream products of the cholesterol biosynthesis pathway.
Biochemical and Physiological Effects
This compound has been shown to reduce serum cholesterol levels in animal models, as well as inhibit the development of atherosclerosis. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. However, the exact biochemical and physiological effects of this compound are still being investigated.

実験室実験の利点と制限

One of the main advantages of 4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}benzoic acid is its potency as a squalene synthase inhibitor. Additionally, this compound has been extensively studied in animal models, making it a well-characterized compound for use in lab experiments. However, one limitation of this compound is its relatively low yield in the synthesis method, which can make it difficult to obtain large quantities of the compound.

将来の方向性

There are several future directions for the study of 4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}benzoic acid. One area of research is the development of more efficient synthesis methods for the compound, which could increase its availability for lab experiments. Additionally, further investigation is needed to fully understand the biochemical and physiological effects of this compound, particularly in the context of its potential therapeutic applications for hypercholesterolemia, atherosclerosis, and cancer. Finally, the development of more potent and selective squalene synthase inhibitors could lead to the discovery of new therapeutic agents for a variety of diseases.

合成法

The synthesis of 4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}benzoic acid involves several steps, starting with the reaction of 4-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with N-(1-pyrrolidinyl)acetohydrazide to form the hydrazone intermediate. Finally, the hydrazone intermediate is reacted with acetic anhydride to yield this compound. The yield of this synthesis method is reported to be around 60%.

科学的研究の応用

4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}benzoic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of hypercholesterolemia and atherosclerosis. In animal models, this compound has been shown to reduce serum cholesterol levels and inhibit the development of atherosclerosis. Additionally, this compound has been investigated for its potential in the treatment of cancer, as squalene synthase has been shown to be upregulated in several types of cancer.

特性

IUPAC Name

4-[(E)-[(2-oxo-2-pyrrolidin-1-ylacetyl)hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c18-12(13(19)17-7-1-2-8-17)16-15-9-10-3-5-11(6-4-10)14(20)21/h3-6,9H,1-2,7-8H2,(H,16,18)(H,20,21)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPRFLJFEZHJGQ-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。